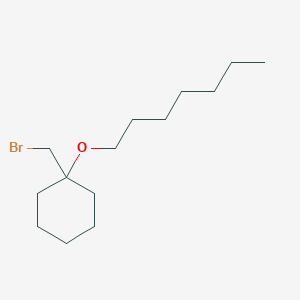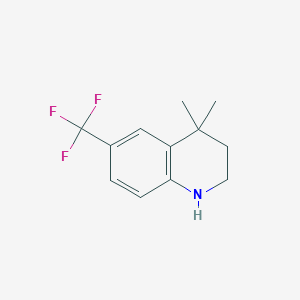
3-Methoxy-2-(oxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-(oxiran-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(oxiran-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can open the oxirane ring, leading to diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxirane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted pyridine or oxirane derivatives.
Scientific Research Applications
3-Methoxy-2-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor or activator of biological pathways.
Medicine: Its unique structure allows for exploration as a potential pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with molecular targets through its reactive oxirane ring and pyridine moiety. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that modify the compound’s structure and activity. The pyridine ring can participate in coordination with metal ions or other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridine: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.
2-Methoxy-3-(oxiran-2-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Oxiranecarbonitriles: Compounds with both oxirane and nitrile groups, used in different synthetic applications.
Uniqueness
3-Methoxy-2-(oxiran-
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-methoxy-2-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-6-3-2-4-9-8(6)7-5-11-7/h2-4,7H,5H2,1H3 |
InChI Key |
FWMUZJRMFJFCHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)
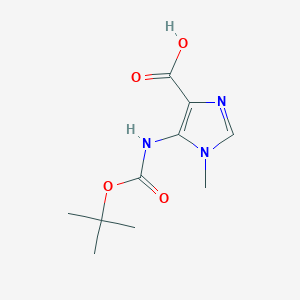
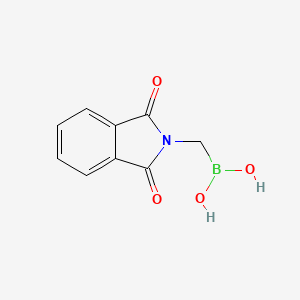
![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)
![(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B15309357.png)
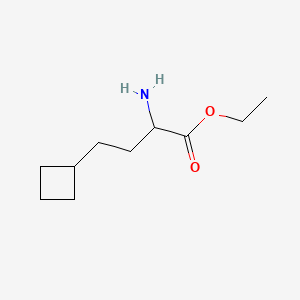



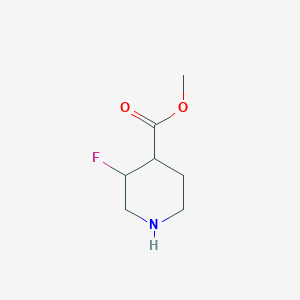
![1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B15309398.png)
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamidehydrochloride](/img/structure/B15309407.png)
